4,5-Dimethylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethylquinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline core with two methyl groups at the 4th and 5th positions and a hydroxyl group at the 8th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dimethylquinolin-8-ol can be synthesized through various methods. One common approach involves the Skraup-Doebner-Von Miller synthesis, which is a modified version of the traditional Skraup synthesis. This method involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method includes the regioselective deuteration of 2,5-dimethylquinolin-8-ol using ambient reaction conditions and low-cost reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties depending on the introduced functional groups .
Wissenschaftliche Forschungsanwendungen
4,5-Dimethylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dimethylquinolin-8-ol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit the polymerization of hemozoin, a crucial process in the life cycle of the malaria parasite . Additionally, they can interact with DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethylquinolin-8-ol can be compared with other similar compounds, such as:
Quinolines: These compounds share the quinoline core structure but differ in their substituents.
Quinolones: These are synthetic derivatives of quinolines with a broader spectrum of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
15011-28-6 |
---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4,5-dimethylquinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-9(13)11-10(7)8(2)5-6-12-11/h3-6,13H,1-2H3 |
InChI-Schlüssel |
BMSFUUKWVPJQMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=NC2=C(C=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.